molecular formula C23H18ClN7O B2441595 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1006002-05-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No. B2441595
CAS RN: 1006002-05-6
M. Wt: 443.9
InChI Key: XUWUPZICSCZJBP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound that offers a high degree of structural diversity and has proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

New pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .


Molecular Structure Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Chemical Reactions Analysis

The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point greater than 300 °C . The 1H NMR spectrum of the compound in DMSO-d6 shows characteristic peaks .

Scientific Research Applications

Synthesis and Characterization

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a compound within a broader class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are synthesized for their potential biological activities. A notable study synthesized a series of these derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, identifying some derivatives with moderate activity (El-Morsy et al., 2017).

Antimicrobial and Anticancer Properties

Further research into pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to this compound, has demonstrated promising antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and showed higher anticancer activity than reference drugs in evaluations, indicating their potential as therapeutic agents (Hafez et al., 2016).

Receptor Affinity and Anticonvulsant Activity

Research on pyrazolo[3,4-d]pyrimidines has also explored their affinity for adenosine receptors, revealing that certain substitutions can significantly enhance their activity. This suggests a potential for developing compounds with targeted receptor activity (Harden et al., 1991). Moreover, studies have found that derivatives can exhibit anticonvulsant activity, potentially offering new avenues for epilepsy treatment (Aktürk et al., 2002).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Akt kinases, a group of enzymes involved in cell signaling . The compound’s interaction with these enzymes can influence various biochemical processes .

Cellular Effects

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds to Akt kinases, inhibiting their function and leading to changes in gene expression . This interaction can influence various cellular processes and functions .

Temporal Effects in Laboratory Settings

Over time, the effects of the compound can change in laboratory settings. It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown to inhibit tumor growth in a breast cancer xenograft model .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWUPZICSCZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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